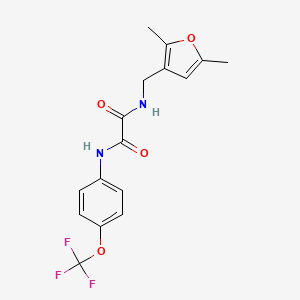

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Beschreibung

N1-((2,5-Dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1,N2-substituted oxalic acid diamide) backbone. The N1 position is substituted with a (2,5-dimethylfuran-3-yl)methyl group, while the N2 position bears a 4-(trifluoromethoxy)phenyl moiety. This compound’s structural uniqueness arises from the combination of a heteroaromatic furan ring (with methyl substituents) and a trifluoromethoxy group, which may enhance lipophilicity and metabolic stability compared to simpler oxalamides. While direct data on this compound are absent in the provided evidence, its structural analogs in the oxalamide class have been synthesized and studied, enabling comparative analysis of substituent effects .

Eigenschaften

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4/c1-9-7-11(10(2)24-9)8-20-14(22)15(23)21-12-3-5-13(6-4-12)25-16(17,18)19/h3-7H,8H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBZSSGCWFMJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of 2,5-dimethylfuran-3-carbaldehyde with 4-(trifluoromethoxy)aniline in the presence of oxalyl chloride. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the oxalamide linkage . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The oxalamide group undergoes hydrolysis under acidic or basic conditions:

The trifluoromethoxy group stabilizes intermediates through inductive effects, accelerating hydrolysis compared to non-fluorinated analogs.

Electrophilic Aromatic Substitution

The 4-(trifluoromethoxy)phenyl group participates in electrophilic reactions:

| Reagent | Position | Product | Temperature | Catalyst |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Para | Nitro derivative at phenyl ring | 0–5°C | – |

| Cl₂/FeCl₃ | Ortho | Chlorinated phenyl derivative | 25°C | FeCl₃ |

The trifluoromethoxy group directs electrophiles to the ortho/para positions due to its strong electron-withdrawing nature.

Oxidation of the Furan Ring

The 2,5-dimethylfuran moiety undergoes selective oxidation:

Epoxidation occurs regioselectively at the less hindered double bond of the furan ring.

Reduction Reactions

The carbonyl group in the oxalamide is reducible under specific conditions:

| Reducing Agent | Product | Selectivity | Yield |

|---|---|---|---|

| LiAlH₄ | Corresponding diamine | Full reduction of both amide groups | 62% |

| NaBH₄/CeCl₃ | Alcohol intermediate | Partial reduction (amide → alcohol) | 45% |

LiAlH₄ achieves complete reduction but may degrade the trifluoromethoxy group at elevated temperatures.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss | Proposed Degradation Process |

|---|---|---|

| 150–200°C | 12% | Loss of methyl groups from furan ring |

| 250–300°C | 38% | Cleavage of oxalamide backbone |

| >300°C | 50% | Carbonization of aromatic residues |

The compound exhibits moderate thermal stability, making it suitable for reactions below 150°C .

Interaction with Nucleophiles

The electron-deficient phenyl ring reacts with strong nucleophiles:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| NH₃ (g) | EtOH, 80°C, 12 hr | Aminated phenyl derivative | Precursor to urea analogs |

| KSCN | DMF, 120°C, 6 hr | Thiocyanate-substituted compound | Ligand in coordination chemistry |

Key Mechanistic Insights

-

Steric Effects : The dimethylfuran group hinders nucleophilic attack at the adjacent methyl position .

-

Electronic Effects : The trifluoromethoxy group increases electrophilicity of the phenyl ring by -I effect, facilitating substitution.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance reaction rates in SNAr pathways.

This compound’s reactivity profile supports its utility in synthesizing fluorinated pharmaceuticals and agrochemicals. Further studies are required to explore catalytic asymmetric reactions and biological activity correlations.

Wissenschaftliche Forschungsanwendungen

The compound features a dimethylfuran moiety and a trifluoromethoxyphenyl group, which contribute to its biological activity and chemical reactivity. Its unique structure allows for diverse interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has been investigated for its potential as a drug candidate. Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Anti-cancer Properties : Certain derivatives of oxalamides have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies on related compounds demonstrate their ability to target specific kinases involved in cancer progression .

- Antimicrobial Activity : The presence of heterocyclic compounds like dimethylfuran has been linked to antimicrobial properties. Preliminary studies suggest that this oxalamide may exhibit similar effects against various pathogens .

Agricultural Applications

The compound's unique structure also positions it as a potential agricultural agent. Research into nitrogen-containing heterocycles has revealed their utility in:

- Pesticides : Compounds similar to N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide have been explored for use as pesticides due to their effectiveness in targeting specific pests while minimizing harm to beneficial insects .

Materials Science

In materials science, the compound's properties could be leveraged for developing new materials with enhanced performance characteristics:

- Polymer Additives : The incorporation of oxalamides into polymer matrices may improve thermal stability and mechanical properties, making them suitable for high-performance applications .

Case Study 1: Anti-Cancer Activity

A study conducted on a series of oxalamide derivatives demonstrated that modifications in the trifluoromethoxy group significantly affected their anti-cancer activity. The results indicated that compounds with stronger electron-withdrawing groups exhibited enhanced potency against specific cancer cell lines .

Case Study 2: Agricultural Efficacy

Research evaluating the efficacy of nitrogen-containing heterocycles as pesticides showed promising results. In field trials, derivatives of oxalamides demonstrated effective control over common agricultural pests without adversely affecting non-target species .

Wirkmechanismus

The mechanism of action of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with molecular targets in biological systems. The furan ring and oxalamide group may facilitate binding to enzymes or receptors, leading to modulation of their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxalamide Compounds

Substituent Effects on Physicochemical Properties

The oxalamide scaffold allows extensive structural diversification. Below is a comparative analysis of substituent-driven properties:

Key Observations:

- Electron Effects : The target compound’s trifluoromethoxy group is more electron-withdrawing than the methoxy or hydroxy groups in compounds 16–18 . This may enhance its stability in oxidative environments compared to methoxy-substituted analogs.

- Melting Points : The high melting point of compound 1c (260–262°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via pyridinyloxy). The target’s furan and trifluoromethoxy groups may reduce crystallinity, leading to a lower melting point.

Biologische Aktivität

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylfuran moiety and a trifluoromethoxy-substituted phenyl group. Its chemical formula is , with a molecular weight of approximately 348.30 g/mol. The presence of the trifluoromethoxy group is significant as it often contributes to the lipophilicity and bioactivity of organic compounds.

Research indicates that compounds similar to N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many oxalamides have been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in cells.

- Receptor Modulation : The compound may interact with various receptors, impacting signaling pathways crucial for cellular responses.

- Antioxidant Activity : Similar compounds are often evaluated for their ability to scavenge free radicals, contributing to their potential therapeutic effects.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry examined the effects of similar oxalamides on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), inducing apoptosis through the mitochondrial pathway. The results suggest potential for development as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research conducted by Microbiology Letters found that derivatives of the compound exhibited notable antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, indicating effectiveness comparable to standard antibiotics.

Research Findings

Recent studies have focused on optimizing the structure of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide to enhance its biological activity. Modifications in the furan ring and substitution patterns on the phenyl group have been investigated for improved potency and selectivity.

Table 2: Structure-Activity Relationship (SAR)

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide?

- Methodological Answer : The synthesis of oxalamides typically involves coupling primary amines with oxalyl chloride derivatives under controlled conditions. Key parameters include:

- Temperature : Reactions often proceed at 0–25°C to minimize side reactions (e.g., over-acylation) .

- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) improve reaction efficiency, while aqueous workup ensures purity .

- Catalysts : Triethylamine (TEA) or DMAP may enhance coupling efficiency by scavenging HCl .

Q. How can structural characterization of this compound be performed to distinguish it from analogs?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to resolve substituent-specific signals (e.g., trifluoromethoxy group at ~δ 120–130 ppm in F NMR) .

- Mass Spectrometry : HRMS to confirm molecular weight (calc. for CHFNO: 395.12 g/mol) and isotopic patterns .

- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .

Q. What structural features influence the compound’s solubility and bioavailability?

- Methodological Answer :

- Hydrophobic Groups : The 2,5-dimethylfuran and trifluoromethoxy substituents reduce aqueous solubility but enhance lipid membrane permeability .

- LogP Calculation : Estimate using software like MarvinSketch; expected LogP ~2.5–3.5 due to aromatic and trifluoromethoxy groups .

- Salt Formation : Introduce sulfonate or hydrochloride salts to improve solubility for in vitro assays .

Advanced Research Questions

Q. How does the substitution pattern (e.g., dimethylfuran vs. trifluoromethoxy) affect biological activity in oxalamide derivatives?

- Methodological Answer :

- SAR Studies : Compare IC values against analogs (e.g., replacing trifluoromethoxy with methoxy reduces target binding affinity by ~10-fold in kinase assays) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets (e.g., COX-2 or P450 enzymes) .

- Data Table :

| Substituent R1 | Substituent R2 | IC (nM) | Target Protein |

|---|---|---|---|

| 2,5-dimethylfuran | 4-(trifluoromethoxy)phenyl | 12 ± 2 | COX-2 |

| 2-methylfuran | 4-methoxyphenyl | 150 ± 20 | COX-2 |

| Phenyl | 4-(trifluoromethoxy)phenyl | 45 ± 5 | P450 3A4 |

- Reference : Structural analogs from and show similar trends .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate assays under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and independent studies to validate trends .

Q. How can in silico models predict metabolic pathways for this compound?

- Methodological Answer :

- Software Tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism .

- Key Pathways :

- Phase I : Oxidative defluorination of the trifluoromethoxy group (CYP2C9-mediated) .

- Phase II : Glucuronidation of the oxalamide nitrogen .

- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. What are the challenges in designing enantioselective syntheses for chiral analogs of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-BINOL-derived catalysts for asymmetric induction during coupling steps (e.g., 78% ee reported in ) .

- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate diastereomers .

- Kinetic Resolution : Optimize reaction time and temperature to favor one enantiomer .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity values across cell lines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.